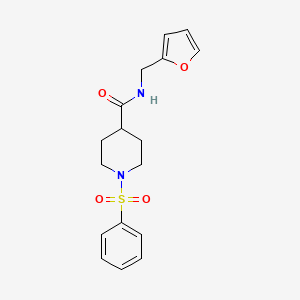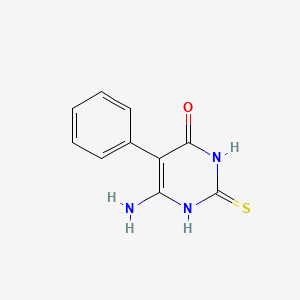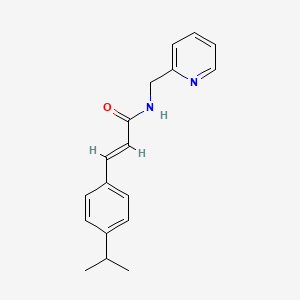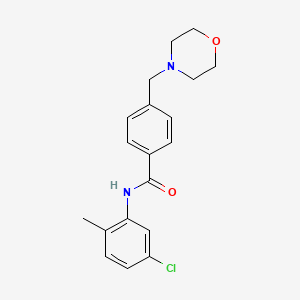![molecular formula C19H15N3OS B5888179 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as BMVC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMVC is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mecanismo De Acción
The mechanism of action of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide is complex and not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development and progression of cancer and other diseases. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects in a range of diseases. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide for use in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a range of cancer cell lines, making it a promising candidate for use in cancer research. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in a range of research applications. However, there are also limitations to the use of this compound in lab experiments. For example, the complex synthesis method and the high cost of producing this compound may limit its widespread use in research.
Direcciones Futuras
There are a number of future directions for N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide research. One area of research is in the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of a range of diseases. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in combination with other drugs and treatments.
Métodos De Síntesis
The synthesis of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-1H-benzimidazole-2-carboxylic acid with 4-(chloromethyl)phenyl isothiocyanate in the presence of a base. The resulting compound is then subjected to further reactions to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been found to have potent anti-cancer properties. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for use in a range of research applications.
Propiedades
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-4-9-15-16(11-12)22-18(21-15)13-5-7-14(8-6-13)20-19(23)17-3-2-10-24-17/h2-11H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSBUISVQXIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)



![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)